N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride
Overview
Description
N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride is a chemical compound with a complex structure that includes a cyclopropane ring, a benzyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of a benzyl halide with a cyclopropanamine derivative in the presence of a base. The dimethylamino group is introduced through a subsequent alkylation reaction using dimethylamine. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclopropane positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or cyclopropane derivatives.
Scientific Research Applications
N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The benzyl group may facilitate binding to hydrophobic pockets in proteins, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylaminoethylamine
- N,N-Dimethylbenzylamine
- Cyclopropanamine derivatives
Uniqueness
N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride is unique due to its combination of a cyclopropane ring, benzyl group, and dimethylamino group. This combination imparts distinct chemical properties, such as increased rigidity and specific binding affinities, making it valuable for various applications .
Properties
IUPAC Name |
N-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopropanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(2)10-12-6-4-3-5-11(12)9-14-13-7-8-13;;/h3-6,13-14H,7-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZJMTFIDSSUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CNC2CC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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